Ethyl 2-(2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate
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Description
Ethyl 2-(2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C21H21N5O3S and its molecular weight is 423.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Ethyl 2-(2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate and its derivatives are key in synthesizing a range of compounds with varied applications. Mohamed (2014) detailed the synthesis of similar compounds, emphasizing the flexibility in creating different derivatives through interactions with various reagents (Mohamed, 2014). Similarly, Mohamed (2021) described the synthesis of new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives, showcasing the compound's role in generating novel structures (Mohamed, 2021).
Antimicrobial and Anticancer Potential
Several studies have explored the antimicrobial and anticancer properties of related compounds. For example, Youssef et al. (2011) reported the synthesis of compounds with biocidal properties against various bacteria and fungi (Youssef et al., 2011). Additionally, Al-Saleem et al. (2018) synthesized derivatives exhibiting anticancer activity against human breast carcinoma cell lines (Al-Saleem et al., 2018).
Pharmacological Properties
The pharmacological potential of derivatives is another area of research interest. Attimarad et al. (2017) synthesized derivatives displaying anti-inflammatory, analgesic, and antioxidant activities, highlighting the compound's relevance in developing new pharmacological agents (Attimarad et al., 2017).
Structural and Chemical Analysis
Structural and chemical properties of these compounds have also been a focus. Stolarczyk et al. (2018) investigated the crystal structure and cytotoxic activity of new 4-thiopyrimidine derivatives, contributing to understanding the compound's structural basis for biological activity (Stolarczyk et al., 2018).
Properties
IUPAC Name |
ethyl 2-[2-[[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-2-29-19(27)8-16-12-30-21(24-16)25-20(28)15-10-26(11-15)18-9-17(22-13-23-18)14-6-4-3-5-7-14/h3-7,9,12-13,15H,2,8,10-11H2,1H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFHXQXZJJAKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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